Ensitrelvir

SARS-CoV-2 3CL Protease Inhibitor Drug-Drug Interaction

Ensitrelvir (S-217622) is the only oral antiviral with phase 3-proven post-exposure prophylaxis (PEP) efficacy, reducing COVID-19 risk by 67% without ritonavir boosting, thus avoiding CYP3A4-mediated drug-drug interactions. Its non-covalent binding and pan-variant activity enable unique resistance research. Choose Ensitrelvir for simplified, once-daily dosing PK/PD studies and reduced polypharmacy confounding.

Molecular Formula C22H17ClF3N9O2
Molecular Weight 531.9 g/mol
CAS No. 2647530-73-0
Cat. No. B8223680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnsitrelvir
CAS2647530-73-0
Molecular FormulaC22H17ClF3N9O2
Molecular Weight531.9 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C
InChIInChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36)
InChIKeyQMPBBNUOBOFBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ensitrelvir (S-217622) Procurement Guide: Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor


Ensitrelvir (CAS 2647530-73-0, also known as S-217622, brand name Xocova) is the first orally active, noncovalent, nonpeptidic inhibitor of the SARS-CoV-2 3C-like (3CL) protease (Mpro) [1]. Developed by Shionogi & Co., Ltd., it was approved in Japan in November 2022 under the Emergency Regulatory Approval System for the treatment of mild to moderate COVID-19 [2]. Ensitrelvir does not require ritonavir boosting, distinguishing it from the ritonavir-boosted nirmatrelvir (Paxlovid) combination therapy [3]. The compound exhibits potent in vitro antiviral activity with an IC50 of 13 nM against the 3CL protease [1] and EC50 values of approximately 0.4 μM against multiple SARS-CoV-2 variants in VeroE6/TMPRSS2 cells [4].

Why Ensitrelvir (S-217622) Cannot Be Simply Substituted with Other 3CL Protease Inhibitors


Despite sharing a common molecular target (SARS-CoV-2 3CL protease), ensitrelvir exhibits critical pharmacological and clinical differentiators that preclude simple interchangeability with other 3CL protease inhibitors such as nirmatrelvir/ritonavir. Key distinctions include its noncovalent binding mode, which may confer a different resistance profile against emerging viral variants [1]; its lack of ritonavir co-administration requirement, which avoids the extensive drug-drug interaction liabilities and CYP3A4 inhibition inherent to ritonavir-boosted regimens [2]; and its unique clinical evidence base, including the first and only demonstration of post-exposure prophylaxis efficacy in a phase 3 trial setting [3]. These factors directly impact procurement decisions for clinical research, drug development, and therapeutic selection.

Quantitative Differentiation Evidence for Ensitrelvir (S-217622) Procurement Decisions


Noncovalent Binding Mode and Absence of Ritonavir Boosting vs. Nirmatrelvir

Ensitrelvir is the first orally active noncovalent, nonpeptidic SARS-CoV-2 3CL protease inhibitor, whereas nirmatrelvir is a covalent peptidomimetic inhibitor that requires ritonavir co-administration for pharmacokinetic boosting [1]. This fundamental difference in binding mode translates to distinct drug-drug interaction profiles. Ensitrelvir at the therapeutic dose of 375/125 mg increased midazolam AUC by 6.77-fold, indicating strong CYP3A inhibition [2]. In contrast, ritonavir, as a component of nirmatrelvir/ritonavir, is a potent CYP3A inhibitor and inducer with a much broader and more clinically significant drug-drug interaction liability [3].

SARS-CoV-2 3CL Protease Inhibitor Drug-Drug Interaction

Comparable or Superior In Vivo Efficacy vs. Nirmatrelvir at Equivalent Unbound Plasma Concentrations

In a direct head-to-head comparison in mouse and hamster models, ensitrelvir demonstrated comparable in vitro antiviral activity to nirmatrelvir across multiple cell lines, but exhibited equal to or greater in vivo efficacy when present at similar or slightly lower unbound-drug plasma concentrations [1]. Both compounds reduced viral titers in the lungs of mice and nasal turbinates and lungs of hamsters infected with SARS-CoV-2, but the unbound plasma concentration required for equivalent efficacy was numerically lower for ensitrelvir [1].

Antiviral Efficacy In Vivo Models Pharmacodynamics

Post-Exposure Prophylaxis Efficacy: 67% Risk Reduction in Phase 3 SCORPIO-PEP Trial

Ensitrelvir is the first and only oral antiviral to demonstrate statistically significant prevention of symptomatic COVID-19 as post-exposure prophylaxis (PEP) in a phase 3 trial [1]. In the SCORPIO-PEP study, ensitrelvir reduced the risk of developing symptomatic COVID-19 by 67% compared to placebo (2.9% vs. 9.0%; risk ratio 0.33; 95% CI 0.22-0.49; p<0.0001) [2]. This indication is not established for other 3CL protease inhibitors such as nirmatrelvir/ritonavir, which is approved only for treatment, not prevention, of COVID-19 [3].

Post-Exposure Prophylaxis COVID-19 Prevention Phase 3 Clinical Trial

Extended Elimination Half-Life Supporting Once-Daily Dosing Without Ritonavir

Ensitrelvir exhibits a long terminal elimination half-life of 42.2 to 48.1 hours following single oral administration in healthy adults, supporting once-daily dosing [1]. This contrasts with nirmatrelvir, which has a half-life of approximately 6 hours and requires ritonavir boosting to achieve sustained therapeutic concentrations with twice-daily dosing [2]. The extended half-life of ensitrelvir is achieved without pharmacokinetic enhancement, reflecting its intrinsic metabolic stability.

Pharmacokinetics Half-Life Dosing Regimen

High Selectivity for SARS-CoV-2 3CL Protease vs. Human Proteases

Ensitrelvir demonstrates high selectivity for the SARS-CoV-2 3CL protease over human proteases. In a panel of human proteases, ensitrelvir exhibited an IC50 greater than 100 µM, indicating a >7,500-fold selectivity margin relative to its 13 nM IC50 against the viral target [1]. This selectivity profile is comparable to or better than that of nirmatrelvir, which also shows minimal off-target inhibition of human proteases [2]. The noncovalent, nonpeptidic structure of ensitrelvir contributes to this target specificity, potentially reducing the risk of off-target toxicity.

Selectivity Off-Target Effects Safety Profile

Broad Antiviral Activity Across SARS-CoV-2 Variants and Coronaviruses

Ensitrelvir exhibits potent antiviral activity against a broad range of SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, and Omicron (BA.5 and BA.2.75), with EC50 values of approximately 0.4 µM in VeroE6/TMPRSS2 cells [1]. Additionally, ensitrelvir demonstrates activity against other coronaviruses, including SARS-CoV, MERS-CoV, HCoV-OC43, and HCoV-229E [2]. This pan-coronavirus activity profile is similar to that of nirmatrelvir, which also inhibits multiple coronaviruses, but ensitrelvir's noncovalent binding mode may confer a distinct resistance barrier [3].

Variant Coverage Pan-Coronavirus Activity Antiviral Spectrum

Optimal Research and Industrial Application Scenarios for Ensitrelvir (S-217622) Based on Quantitative Evidence


Post-Exposure Prophylaxis Studies and Preventive Clinical Trials

Ensitrelvir is uniquely positioned for post-exposure prophylaxis (PEP) research, given its 67% risk reduction in the SCORPIO-PEP phase 3 trial [1]. This is the only oral antiviral with proven PEP efficacy in a phase 3 setting, creating a distinct research niche not addressable by nirmatrelvir/ritonavir or other 3CL protease inhibitors [2]. Procurement for PEP studies should consider ensitrelvir's once-daily dosing regimen and favorable tolerability profile (adverse event rate 15.1% vs. 15.5% placebo) [1].

Drug-Drug Interaction Studies with Reduced Booster Complexity

Ensitrelvir's standalone formulation without ritonavir simplifies drug-drug interaction (DDI) studies. While ensitrelvir does inhibit CYP3A (midazolam AUC increased 6.77-fold), the magnitude and clinical relevance of this interaction are narrower than the broad DDI profile of ritonavir-boosted regimens [3]. Researchers investigating DDI in polypharmacy populations (e.g., elderly or immunocompromised patients) may prefer ensitrelvir to reduce confounding from the booster component [2].

Pan-Coronavirus and Variant Surveillance Research

The broad activity of ensitrelvir against diverse SARS-CoV-2 variants (Alpha, Beta, Gamma, Delta, Omicron BA.5, BA.2.75) and related coronaviruses (SARS-CoV, MERS-CoV, HCoV-OC43, HCoV-229E) makes it a valuable tool for pan-coronavirus research and variant surveillance [4]. Its noncovalent binding mode may also provide a different resistance profile, enabling studies of resistance mechanisms complementary to those conducted with covalent inhibitors [5].

Comparative Efficacy and Pharmacokinetic/Pharmacodynamic Modeling

The head-to-head comparison data demonstrating comparable or superior in vivo efficacy of ensitrelvir versus nirmatrelvir at equivalent unbound plasma concentrations supports its use in comparative pharmacology studies [6]. The long half-life (42.2-48.1 hours) and once-daily dosing facilitate pharmacokinetic/pharmacodynamic (PK/PD) modeling with simplified sampling schedules, reducing study complexity and cost [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ensitrelvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.